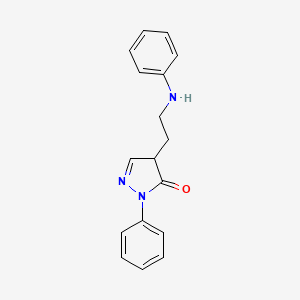

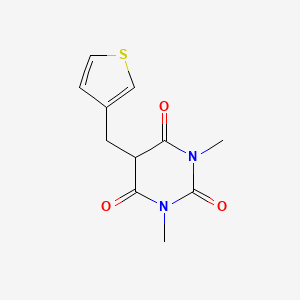

(2S)-N~2~-(3'-fluorobiphenyl-4-yl)-N~1~-(2-methoxyethyl)pyrrolidine-1,2-dicarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, including palladium-catalyzed cyanation/reduction sequences, regioselective chlorinations, and nucleophilic substitutions. For example, the practical synthesis of key pharmaceutical intermediates often employs palladium-catalyzed steps to introduce specific functional groups or achieve high stereochemical control (Wang et al., 2006).

Molecular Structure Analysis

Molecular structure analysis typically involves techniques like X-ray diffraction and computational chemistry methods. These studies provide insights into the conformational preferences and crystal packing of compounds. For instance, the structure and conformation of solvated molecules can be elucidated through X-ray analysis and AM1 molecular orbital methods, offering a detailed understanding of molecular geometry and intermolecular interactions (Banerjee et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving the compound or its analogs can include fluorodehydroxylation reactions, demonstrating the compound's reactivity towards specific functional group transformations (Hann & Sampson, 1989). These reactions are crucial for modifying the compound's structure to study its chemical behavior or improve its properties.

Aplicaciones Científicas De Investigación

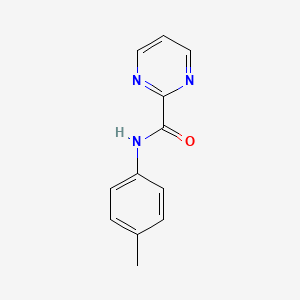

Selective Met Kinase Inhibition

One of the significant applications of compounds related to (2S)-N2-(3'-fluorobiphenyl-4-yl)-N1-(2-methoxyethyl)pyrrolidine-1,2-dicarboxamide is in the development of selective Met kinase inhibitors. These inhibitors show potential in tumor stasis in certain cancer models. For instance, N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607) demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma model (Schroeder et al., 2009).

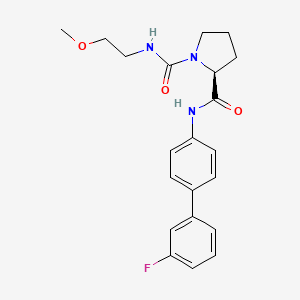

Antitubercular and Antibacterial Activities

Another important application is in the field of antimicrobial research. Pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives, which are structurally similar, have been synthesized and shown potent antitubercular and antibacterial activities. These compounds, particularly those with 4-fluorophenyl and 4-chlorophenyl groups, have demonstrated effectiveness against tuberculosis and bacterial strains like Escherichia coli and Staphylococcus aureus (Bodige et al., 2019).

Development of Aromatic Polyamides

Compounds with a structure related to (2S)-N2-(3'-fluorobiphenyl-4-yl)-N1-(2-methoxyethyl)pyrrolidine-1,2-dicarboxamide are also used in the synthesis of novel aromatic polyamides. These polyamides, characterized by ether and bulky fluorenylidene groups, are soluble in various organic solvents and demonstrate high thermal stability. They are applicable in creating transparent, flexible films with high glass transition temperatures (Hsiao et al., 1999).

Alzheimer's Disease Research

In Alzheimer's disease research, analogs of this compound, such as 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, have been used as molecular imaging probes. They help in quantifying serotonin 1A receptor densities in the brains of Alzheimer's patients, aiding in the understanding of the disease's progression (Kepe et al., 2006).

Fluoroionophore Development

The synthesis of fluoroionophores based on diamine-salicylaldehyde derivatives, similar in structure to the compound , has been researched. These fluoroionophores exhibit spectrum diversity when interacting with various metal cations, making them potentially useful in metal ion sensing and analysis (Hong et al., 2012).

Propiedades

IUPAC Name |

(2S)-2-N-[4-(3-fluorophenyl)phenyl]-1-N-(2-methoxyethyl)pyrrolidine-1,2-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O3/c1-28-13-11-23-21(27)25-12-3-6-19(25)20(26)24-18-9-7-15(8-10-18)16-4-2-5-17(22)14-16/h2,4-5,7-10,14,19H,3,6,11-13H2,1H3,(H,23,27)(H,24,26)/t19-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYUTYKXRHUAJA-IBGZPJMESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCNC(=O)N1CCC[C@H]1C(=O)NC2=CC=C(C=C2)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-N~2~-(3'-fluorobiphenyl-4-yl)-N~1~-(2-methoxyethyl)pyrrolidine-1,2-dicarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzamide](/img/structure/B5507587.png)

![2-[4-(4-fluorophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5507594.png)

![4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5507597.png)

![1-acetyl-3-(4-nitrophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5507610.png)

![2-cyclopropyl-8-[(5-fluoro-2-methylphenyl)sulfonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5507620.png)

![4-[(2-nitrobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5507634.png)

![N-(4-fluorophenyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5507636.png)

![N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5507658.png)

![2-(ethylamino)-N-[3-(4-morpholinyl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5507673.png)